B1580105 GLYCINE-N-FMOC (13C2; 15N)

GLYCINE-N-FMOC (13C2; 15N)

Cat. No.: B1580105
M. Wt: 300.28
Attention: For research use only. Not for human or veterinary use.
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Description

GLYCINE-N-FMOC (13C2; 15N) is a stable isotope-labeled derivative of glycine, extensively utilized in proteomics and metabolomics for mass spectrometry (MS)-based protein quantification and peptide synthesis. Its molecular formula is (FMOC-NH)CH₂COOH, with a molecular weight of 299.29 g/mol . The compound is dual-labeled with carbon-13 (99% enrichment at the second carbon position) and nitrogen-15 (99% enrichment at the nitrogen position), ensuring high isotopic purity for precise tracing in analytical workflows .

Key specifications include:

  • Purity: ≥98% (chemical), ≥99% isotopic enrichment for both ¹³C and ¹⁵N .
  • Storage: Requires refrigeration (-5°C to 5°C) in dry, dark conditions to maintain stability .
  • Applications: Synthesis of isotopically labeled peptides for quantitative MS, biomarker discovery, and metabolic flux analysis .

Properties

Molecular Weight

300.28

Purity

98%

Origin of Product

United States

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Glycine-N-FMOC (13C2; 15N) is extensively used in NMR studies due to its isotopic labeling, which provides enhanced sensitivity and resolution. Key applications include:

  • Protein Structure Determination : The compound aids in elucidating protein structures through various NMR techniques, including triple-resonance experiments that allow for conformation-independent sequential assignments .
  • Dynamics Studies : The labeled peptides facilitate investigations into protein dynamics, revealing insights into how proteins fluctuate and perform their functions .

Mass Spectrometry (MS)

In mass spectrometry, labeled peptides synthesized from Glycine-N-FMOC (13C2; 15N) are crucial for quantitation and identification purposes:

  • Quantitative Proteomics : The isotopic labels enable precise quantification of proteins in complex mixtures by allowing differentiation between labeled and unlabeled peptides based on mass shifts .
  • Peptide Mapping : The compound is employed in peptide mapping studies to analyze post-translational modifications and protein interactions .

Biological Research

In biological contexts, Glycine-N-FMOC (13C2; 15N) plays a significant role in understanding biochemical processes:

  • Protein-Ligand Interactions : Labeled peptides are utilized to study interactions between proteins and ligands, providing insights into binding affinities and mechanisms .
  • Enzyme Mechanisms : Researchers use this compound to investigate enzyme kinetics and mechanisms by tracking substrate conversion through isotopic labeling .

Pharmaceutical Development

The pharmaceutical industry leverages Glycine-N-FMOC (13C2; 15N) in drug development processes:

  • Drug Metabolism Studies : Labeled compounds are essential for studying the metabolism of therapeutic peptides, helping to optimize drug design and efficacy .
  • Diagnostic Imaging : In medical research, labeled peptides are explored for use in imaging techniques to track peptide distribution within biological systems .

Case Studies

Several case studies highlight the utility of Glycine-N-FMOC (13C2; 15N):

  • Structural Analysis of Proteins : A research group utilized this compound to produce large quantities of labeled proteins for NMR studies, leading to significant advancements in understanding protein dynamics and structure determination.
  • Peptide Hormone Maturation : Another study employed Glycine-N-FMOC (13C2; 15N) to analyze peptide hormone maturation processes, demonstrating its effectiveness in distinguishing isotopomer clusters during mass spectrometric analysis .
  • Enzymatic Reaction Mechanisms : Research focusing on enzyme kinetics used labeled glycine derivatives to trace substrate conversion pathways, enhancing the understanding of enzymatic mechanisms at a molecular level.

Comparison with Similar Compounds

Table 1: Comparison of Isotope-Labeled Glycine Variants

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labels Purity (%) Key Applications Source
GLYCINE-N-FMOC (13C2; 15N) C₁₉H₁₇NO₄*¹³C₂¹⁵N 299.29 ¹³C (C2, 99%); ¹⁵N (N, 99%) 98–99 Peptide synthesis, MS quantification
(13C2,15N)Glycine C₂H₅NO₂*¹³C₂¹⁵N 77.99 ¹³C (C1+C2, 99%); ¹⁵N (N, 99%) ≥95 Metabolic flux analysis, NMR studies
GLYCINE-15N C₂H₅¹⁵NO₂ 76.08 ¹⁵N (N, 98%) 98 Peptide synthesis, SILAC workflows
GLYCINE-N-FMOC (1-13C) C₁₉H₁₇NO₄*¹³C 298.28 ¹³C (C1, 99%) 98 Targeted proteomics

Key Differences :

  • Isotopic Labeling : GLYCINE-N-FMOC (13C2; 15N) offers dual labeling at C2 and N, enhancing mass shift detection in MS compared to single-labeled variants like GLYCINE-15N or GLYCINE-N-FMOC (1-13C) .
  • Sensitivity: Dual labeling reduces background noise in complex biological matrices, outperforming single-labeled glycine in trace-level quantification .
  • Synthetic Utility: The FMOC group enables direct incorporation into solid-phase peptide synthesis (SPPS), unlike non-FMOC variants like (13C2,15N)Glycine, which require additional protection steps .

Isotope-Labeled Glutathione and Glyphosate Analogs

Table 2: Comparison with Other Isotope-Labeled Compounds

Compound Isotopic Labels Purity (%) Applications Key Advantages/Disadvantages Source
Glutathione (Glycine-13C2,15N) ¹³C (Glycine-C2, 98%); ¹⁵N 90–95 Redox metabolism studies, MS detection Lower peptide purity (85–95%) vs. FMOC derivatives
N-Acetyl Glyphosate-13C2,15N ¹³C (C2, 99%); ¹⁵N (N, 99%) ≥95 Pesticide residue analysis Limited to environmental/agricultural research

Key Insights :

  • Purity Challenges : Glutathione labeled with Glycine-13C2,15N exhibits variable peptide purity (85–95%), limiting reproducibility in proteomics compared to GLYCINE-N-FMOC (13C2; 15N) (98% purity) .
  • Niche Applications : N-Acetyl Glyphosate-13C2,15N is specialized for pesticide residue detection, lacking the versatility of glycine derivatives in biomedical research .

Analytical Performance and Stability

  • Mass Spectrometry : GLYCINE-N-FMOC (13C2; 15N) produces distinct isotopic clusters (e.g., +3 Da shift for ¹³C₂¹⁵N), enabling unambiguous identification in high-resolution LC-MS workflows .
  • Stability: Refrigeration (-5°C to 5°C) is critical for long-term storage, whereas non-FMOC glycine derivatives (e.g., (13C2,15N)Glycine) degrade faster under ambient conditions .

Data Tables

Table 3: Vendor-Specific Specifications of GLYCINE-N-FMOC (13C2; 15N)

Vendor Catalog Number Purity (%) Price (USD) Packaging
Nanjing Beiyu Biotech CNC-7698-0.1 98 N/A 0.1 g, -5°C storage
Cambridge Isotope Labs CNLM-4357-H-PK 99 $626–$1244 0.1–0.25 g

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

  • The FMOC protection is introduced on isotopically labeled glycine through solid-phase peptide synthesis techniques.
  • The procedure involves sequential coupling of FMOC-protected amino acids to a resin-bound peptide chain.
  • The FMOC group is removed by treatment with piperidine, and the labeled glycine is coupled using activated derivatives or coupling reagents.
  • This method is advantageous for producing peptides containing poly-glycine sequences with high purity and isotopic incorporation.

Solution-Phase Synthesis Approach

  • In solution-phase synthesis, the isotopically labeled glycine is first prepared or procured, then protected with FMOC in solution.
  • The FMOC protection involves reaction of glycine (13C2; 15N) with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine.
  • The reaction is typically conducted in an aqueous-organic solvent mixture (e.g., dioxane-water) at controlled temperatures.
  • After completion, the product is purified by crystallization or chromatography to obtain the FMOC-protected glycine with high isotopic purity.

Detailed Preparation Procedure for GLYCINE-N-FMOC (13C2; 15N)

A typical preparation method based on literature and supplier protocols includes:

Step Description Conditions/Notes
1. Starting Material Isotopically labeled glycine (13C2; 15N) Purity >97% isotopic enrichment
2. Protection Reaction Glycine is reacted with FMOC chloride Solvent: dioxane-water mixture; Base: Na2CO3 or Et3N; Temperature: 0-25°C
3. Reaction Time Typically 1-4 hours under stirring Monitored by TLC or HPLC
4. Work-up Extraction with organic solvent (e.g., ethyl acetate) Removal of aqueous layer, drying over anhydrous MgSO4
5. Purification Recrystallization or column chromatography To isolate pure GLYCINE-N-FMOC (13C2; 15N)
6. Drying and Storage Dry under vacuum, store at room temperature Stable solid, melting point ~240°C (decomposition)

Analytical Characterization and Quality Control

  • NMR Spectroscopy: 13C and 15N NMR confirm isotopic incorporation and chemical integrity. Solid-state NMR studies demonstrate purity and suitability for structural studies.
  • Mass Spectrometry: The expected mass shift corresponds to M+3 due to two 13C and one 15N atoms incorporated.
  • HPLC: Reverse-phase HPLC is used to verify purity and monitor the reaction progress during synthesis.
  • Melting Point: The compound typically decomposes around 240°C, consistent with literature values for FMOC-protected glycine.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Solid-Phase Synthesis Sequential amino acid coupling on resin High purity peptides, automation possible Requires specialized equipment
Solution-Phase Synthesis FMOC protection in solution phase Simpler setup, scalable Requires careful purification
Isotopic Labeling Source Use of 13C2, 15N labeled glycine High isotopic enrichment Cost of labeled starting materials

Q & A

Q. How is GLYCINE-N-FMOC (¹³C₂; ¹⁵N) synthesized, and what steps ensure isotopic purity?

The synthesis involves introducing stable isotopes (¹³C and ¹⁵N) at specific positions during glycine derivatization with FMOC (9-fluorenylmethyloxycarbonyl). Key steps include:

  • Isotope incorporation : Selective ¹³C labeling at the glycine carbon backbone and ¹⁵N at the amino group via controlled reaction conditions to minimize isotopic scrambling .
  • Purification : High-performance liquid chromatography (HPLC) or preparative TLC to isolate the target compound, ensuring >98% isotopic purity .
  • Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm isotopic enrichment and structural integrity .

Q. What analytical techniques are critical for characterizing GLYCINE-N-FMOC (¹³C₂; ¹⁵N)?

  • LC-MS/MS : Quantifies isotopic abundance (e.g., ¹³C₂ at 99%, ¹⁵N at 98%) and detects impurities. For example, a study using high-resolution LC-MS achieved a relative standard deviation (RSD) of <1.5% for isotopic abundance measurements .
  • ¹³C-NMR : Validates ¹³C labeling sites and detects positional scrambling, particularly in the FMOC-protected amino group .
  • Isotope ratio mass spectrometry (IRMS) : Ensures batch-to-batch consistency in isotopic enrichment .

Q. How is GLYCINE-N-FMOC (¹³C₂; ¹⁵N) applied in metabolic pathway tracing?

The compound is used to track glycine metabolism in biological systems:

  • Mass spectrometry imaging (MSI) : Enables spatial mapping of glycine incorporation into peptides or proteins .
  • In vivo studies : For example, in brain transport studies, ¹³C₂/¹⁵N labeling allows quantification of blood-brain barrier permeability using brain/perfusate ratios (e.g., 2.5 μL/g-wet brain at peak uptake) .

Advanced Research Questions

Q. How do isotopic impurities in GLYCINE-N-FMOC (¹³C₂; ¹⁵N) affect NMR relaxation studies?

Residual ¹³C-¹³C dipolar couplings in non-selectively labeled samples can distort relaxation rate measurements (e.g., adenosine C2 in RNA studies). Solutions include:

  • Selective ¹³C₂ labeling : Reduces unwanted dipolar interactions, simplifying R₁,C₂ rate measurements in macromolecules .
  • Field strength considerations : Higher magnetic fields (e.g., 800 MHz) exacerbate coupling artifacts; simulations recommend using selective probes for systems with τc > 20 ns .

Q. What experimental design considerations are critical for in vivo studies using this compound?

  • Dosage optimization : Balance between detection sensitivity (e.g., 0.1–1 mM for MS) and physiological relevance .
  • Temporal resolution : Time-course experiments (e.g., 0–2 min for brain uptake studies) require rapid sampling to capture dynamic processes .
  • Isotope dilution analysis : Correct for natural abundance ¹³C/¹⁵N in biological matrices using internal standards .

Q. How can researchers resolve contradictions in metabolic flux data derived from this tracer?

Discrepancies may arise from:

  • Compartmentalization : Glycine pools in mitochondria vs. cytosol require subcellular fractionation .
  • Isotopic dilution : Use parallel tracers (e.g., ¹³C₁ and ¹³C₂ glycine) to differentiate pathways .
  • Data normalization : Correct for variations in extraction efficiency using spike-in controls .

Q. What protocols ensure the stability of GLYCINE-N-FMOC (¹³C₂; ¹⁵N) during long-term storage?

  • Temperature control : Store at -20°C in anhydrous, light-protected vials to prevent FMOC group hydrolysis .
  • Purity monitoring : Periodic LC-MS checks (e.g., every 6 months) to detect degradation products like free glycine or FMOC-alcohol .

Methodological Challenges and Solutions

Q. How to optimize MS parameters for detecting low-abundance ¹³C₂/¹⁵N-labeled metabolites?

  • Collision energy tuning : For Q-TOF systems, optimize energy to fragment FMOC groups while preserving isotopic labels .
  • Ion suppression mitigation : Use hydrophilic interaction chromatography (HILIC) to separate glycine derivatives from matrix interferents .

Q. What are the pitfalls in interpreting ¹³C-NMR data for this compound?

  • Scalar coupling artifacts : ¹³C-¹⁵N couplings (e.g., ~15 Hz) can split peaks; use decoupling sequences or selective pulse techniques .
  • Relaxation effects : Long T₁ times (e.g., >5 s for ¹³C₂) require extended recycle delays in quantitative experiments .

Q. How to design controls for isotope tracing experiments?

  • Unlabeled controls : Differentiate endogenous vs. tracer-derived signals .
  • Isotopomer standards : Synthesize defined ¹³C/¹⁵N isotopomers to validate MS/MS fragmentation patterns .

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